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Compound Name: SIRT-IN-2

Cat. No.: B15588395

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting an in vitro deacetylation
assay to measure the enzymatic activity of Sirtuin 2 (SIRT2) and to evaluate the potency of its
inhibitors.

Introduction

Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent protein deacetylases. It
plays a crucial role in various cellular processes, including cell cycle regulation, genomic
integrity, and metabolism, by removing acetyl groups from lysine residues on both histone and
non-histone protein substrates. Dysregulation of SIRT2 activity has been implicated in a range
of diseases, including cancer and neurodegenerative disorders, making it an attractive target
for therapeutic intervention. This document outlines a common fluorescence-based in vitro
assay to screen for and characterize SIRT2 inhibitors.

Signaling Pathway and Experimental Workflow

The in vitro deacetylation assay follows a two-step enzymatic reaction. First, the SIRT2 enzyme
deacetylates an acetylated peptide substrate in the presence of the cofactor NAD+. In the
second step, a developer solution is added that specifically recognizes the deacetylated
peptide and cleaves it, releasing a fluorescent molecule. The intensity of the fluorescence is
directly proportional to the deacetylase activity of SIRTZ2. Inhibitors of SIRT2 will reduce the
deacetylation of the substrate, leading to a decrease in the fluorescent signal.
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Figure 1: Experimental workflow for the SIRT2 in vitro deacetylation assay.
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Quantitative Data: Potency of SIRT2 Inhibitors

The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of
an inhibitor. The table below summarizes the IC50 values for several known SIRT2 inhibitors,
as determined by in vitro deacetylation assays.

Inhibitor IC50 Value (pM) Assay Type Substrate
SirReal2 0.14 Peptide-HPLC Acetylated Peptide
AGK2 3.5 Fluorometric Acetylated Peptide
AEM1 185 Fluorometric MAL

ICL-SIRTO78 1.45 Fluorometric p53-derived peptide
Ro 31-8220 0.8 Fluorometric Not Specified

This data is compiled from multiple sources for comparative purposes.[1][2][3] Experimental
conditions may vary.

Experimental Protocol: Fluorometric SIRT2 In Vitro
Deacetylation Assay

This protocol is adapted from commercially available SIRT2 activity assay kits and is suitable
for screening SIRTZ2 inhibitors in a 96-well plate format.[4][5]

Materials and Reagents:

Recombinant human SIRT2 enzyme

Fluorogenic acetylated peptide substrate (e.g., derived from p53 or a-tubulin)

NAD+ (Nicotinamide adenine dinucleotide)

SIRT2 Assay Buffer (e.g., 50 mM Tris-HCI pH 8.0, 137 mM NacCl, 2.7 mM KCI, 1 mM MgCI2)

Developer solution (containing a peptidase to cleave the deacetylated substrate)

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6014686/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4339887/
https://www.mdpi.com/1420-3049/29/5/1185
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/150/905/epi010bul.pdf
https://www.merckmillipore.com/INTL/en/product/SIRT2-Activity-Assay-Kit,EMD_BIO-566329
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

SIRT2 Inhibitor (e.g., SIRT-IN-2 or a known inhibitor like Nicotinamide for a positive control)

DMSO (for dissolving inhibitors)

Black, flat-bottom 96-well microplate

Fluorescence microplate reader
Procedure:

» Reagent Preparation:

o Thaw all reagents on ice.

o Prepare the SIRT2 Assay Buffer.

o Prepare a stock solution of the SIRT2 inhibitor in DMSO. Then, create a series of dilutions
at 2x the final desired concentration in SIRT2 Assay Buffer.

o Prepare the NAD+ solution in SIRT2 Assay Buffer.

o Prepare the fluorogenic acetylated peptide substrate in SIRT2 Assay Buffer.

o Dilute the SIRT2 enzyme to the working concentration in SIRT2 Assay Buffer.
o Assay Setup (per well in a 96-well plate):

o Inhibitor Wells: Add 45 pL of the 2x diluted inhibitor solution.

o Enzyme Control (Positive Control): Add 45 pL of SIRT2 Assay Buffer containing the same
concentration of DMSO as the inhibitor wells.

o No Enzyme Control (Negative Control): Add 50 pL of SIRT2 Assay Buffer.
o Add 5 L of the diluted SIRT2 enzyme to the "Inhibitor Wells" and "Enzyme Control" wells.

o Mix the plate gently and incubate for 10 minutes at 37°C to allow the inhibitor to interact
with the enzyme.
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e Initiation of Deacetylation Reaction:
o Prepare a master mix of the substrate and NAD+.

o Add 50 puL of the substrate/NAD+ mix to all wells to start the reaction. The final volume in
each well should be 100 pL.

o Mix the plate gently.
e Incubation:

o Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time may need to be
determined empirically.

e Development and Signal Detection:
o Add 50 uL of the Developer solution to each well.

o Incubate the plate at 37°C for 15-30 minutes to allow for the development of the
fluorescent signal.

o Measure the fluorescence intensity using a microplate reader at an excitation wavelength
of 350-380 nm and an emission wavelength of 450-480 nm.[5]

o Data Analysis:

o Subtract the fluorescence reading of the "No Enzyme Control" from all other readings to
correct for background fluorescence.

o Calculate the percent inhibition for each inhibitor concentration using the following formula:
% Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of Enzyme Control Well)]
x 100

o Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the
data to a dose-response curve to determine the IC50 value.

SIRT2 Deacetylation and Inhibition Mechanism
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SIRT?2 catalyzes the deacetylation of acetyl-lysine residues on its target proteins through a
mechanism that is dependent on NAD+.[4] The reaction proceeds in two main steps. First, the
acetyl group from the substrate is transferred to the ADP-ribose moiety of NAD+, leading to the
release of nicotinamide and the formation of an O-alkylamidate intermediate. Subsequently,
this intermediate is hydrolyzed to yield the deacetylated lysine residue and 2'-O-acetyl-ADP-
ribose. SIRT2 inhibitors can act through various mechanisms, such as competing with the
acetylated substrate or NAD+, or by binding to other sites on the enzyme to allosterically
prevent catalysis.
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Figure 2: SIRT2 deacetylation reaction and inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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